molecular formula C15H18ClF3N2O B5390022 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5390022
M. Wt: 334.76 g/mol
InChI Key: YGCOQMNWZSFBPX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide is a chemical compound with the molecular formula C15H18ClF3N2O. It is known for its unique structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a piperidine moiety.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O/c1-10-3-2-6-21(8-10)9-14(22)20-13-7-11(15(17,18)19)4-5-12(13)16/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCOQMNWZSFBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methylpiperidine in the presence of acetic anhydride. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperidine moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylpiperidin-1-yl)acetamide is unique due to its combination of a trifluoromethyl group, a chloro-substituted phenyl ring, and a piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

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